molecular formula C18H18O2 B1670512 Dienestrol CAS No. 84-17-3

Dienestrol

Cat. No. B1670512
CAS RN: 84-17-3
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-SCGPFSFSSA-N
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Description

Dienestrol is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . It is used to treat conditions such as atrophic vaginitis and kraurosis vulvae . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .


Molecular Structure Analysis

Dienestrol has a molecular formula of C18H18O2 . Its molecular weight is 266.3343 . The IUPAC Standard InChI is InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ .


Physical And Chemical Properties Analysis

Dienestrol has a molecular formula of C18H18O2 . Its molecular weight is 266.34 . It is a small molecule .

Scientific Research Applications

  • Analytical Techniques for Dienestrol Residue :

    • Dienestrol residue in animal products poses a toxic hazard to humans. Instrumental analysis methods, though precise, are complex and time-consuming. Immunoassays, on the other hand, are highlighted for their cost-effectiveness, sensitivity, and specificity, making them a promising independent screening method for veterinary residue detection and having great application prospects (Yang Shu-ming, 2010).
  • Electroanalytical Detection in Animal Urine :

    • A study describes the use of a glassy carbon electrode modified with silver nanoparticles and functionalized multi-walled carbon nanotubes for voltammetric determination of dienestrol in animal urine. This method offers amplified signals, fast electron transfer kinetics, and resistance to fouling, making it a potential forensic device in surveillance of illegal livestock practices (M. L. Lima Filho et al., 2019).
  • Environmental Impact and Removal :

    • Research on the removal of synthetic estrogens, including dienestrol, from aqueous solutions using gamma irradiation has been conducted. This study explored the degradation kinetics, by-products, and transformation yield of dienestrol, finding that gamma irradiation effectively reduces estrogenic activity in water (Minghong Wu et al., 2016).
  • Detection in Environmental Water Samples :

    • A method involving solid-phase extraction with bamboo charcoal and high-performance liquid chromatography-ultraviolet detection has been developed for the preconcentration and determination of estrogens, including dienestrol, in environmental water samples. This method offers a simple and sensitive approach for trace analysis in environmental water (Jiabin Zhou et al., 2011).
  • Chemical Analysis and Mechanistic Studies :

    • Studies have been conducted on the electron density of dienestrol to understand its binding to the estrogen receptor and the relationship between biological function and electronic properties. This involves advanced techniques like X-ray diffraction and total electron density modeling (Eric J. Yearley et al., 2008).
  • Synthetic Estrogens in Aquatic Ecosystems :

    • Synthetic estrogens, including dienestrol, are identified as endocrine disrupting compounds present in water bodies, potentially interfering with hormonal,
    metabolic, and reproductive functions of exposed organisms. Studies focus on their chemical characteristics, occurrence in aquatic ecosystems, and effects on biota, highlighting the importance of understanding the environmental impacts of these compounds .
  • Multiresidue Analysis in Bovine Hair :
    • A multiresidue method was developed for screening and confirmation of dienestrol and other anabolic steroids in bovine hair. This method, involving gas chromatography-tandem mass spectrometry, is rapid and specific, highlighting its potential in the detection of illegal use of growth promoters in livestock (V. Marcos et al., 2004).

Safety And Hazards

Dienestrol may cause cancer and is suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
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Molecular Weight

266.3 g/mol
Source PubChem
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Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
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Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/
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Product Name

Dienestrol

Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS RN

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
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Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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